ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate
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Description
Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate is a useful research compound. Its molecular formula is C22H32N4O9S and its molecular weight is 528.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.18899978 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) highlights the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate. These compounds were evaluated for their anti-acetylcholinesterase (anti-AChE) activity, and it was found that certain modifications in the molecular structure led to a substantial increase in activity. This discovery is significant for the development of antidementia agents (Sugimoto et al., 1990).
Antibacterial Potentials
Iqbal et al. (2017) conducted research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, which include structures related to the chemical , were synthesized and evaluated for their antibacterial potentials. The study revealed moderate inhibitory effects against various bacterial strains, highlighting the potential of these compounds in antibacterial applications (Iqbal et al., 2017).
Anticancer Agents
Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, closely related to this compound. These compounds were evaluated as potential anticancer agents. The study showed that certain derivatives have low IC50 values, indicating strong anticancer potential relative to known drugs (Rehman et al., 2018).
Anti-Bacterial Study
Khalid et al. (2016) synthesized a series of compounds structurally related to the chemical and evaluated them for anti-bacterial activity. The study demonstrated moderate to significant activity against Gram-negative and Gram-positive bacteria, indicating the potential use of these compounds in treating bacterial infections (Khalid et al., 2016).
Bioconjugate Chemistry
Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and polyazamacrocycles, including derivatives related to this compound. This process is crucial in the development of mixed-side-chain macrocyclic chelates, which have applications in bioconjugate chemistry (Van Westrenen & Sherry, 1992).
Properties
IUPAC Name |
ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5S.C2H2O4/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25;3-1(4)2(5)6/h4-7,18H,3,8-15H2,1-2H3,(H,21,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTLHRMCPOEDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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